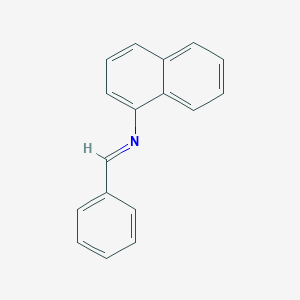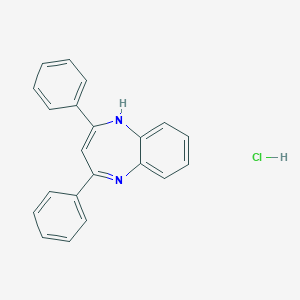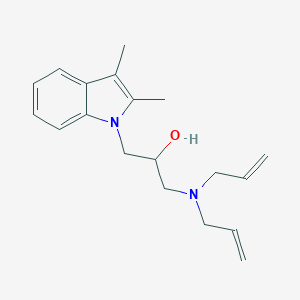
1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL (DAPIP) is a synthetic compound that is used in the laboratory for various scientific applications. It is a versatile compound that has been used in a variety of biochemical and physiological studies. DAPIP is a relatively new compound, so research is ongoing to further understand its properties and potential uses.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL can be achieved through a two-step process. The first step involves the synthesis of 2,3-dimethyl-1H-indole, which is then used in the second step to synthesize the final product.
Starting Materials
3-acetylindole, 2,3-dimethyl-1H-indole, sodium borohydride, diallylamine, 2-propanol, hydrochloric acid, sodium hydroxide, potassium carbonate, ethyl acetate, wate
Reaction
Step 1: Synthesis of 2,3-dimethyl-1H-indole, 1. To a solution of 3-acetylindole (1.0 g, 6.5 mmol) in ethanol (20 mL), sodium borohydride (0.5 g, 13 mmol) is added slowly with stirring at room temperature., 2. The reaction mixture is stirred for 2 hours at room temperature and then quenched with hydrochloric acid (1 M)., 3. The resulting mixture is extracted with ethyl acetate (3 x 20 mL) and the combined organic layers are washed with water and dried over anhydrous sodium sulfate., 4. The solvent is removed under reduced pressure to give 2,3-dimethyl-1H-indole as a yellow solid (0.8 g, 80% yield)., Step 2: Synthesis of 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL, 1. To a solution of 2,3-dimethyl-1H-indole (0.5 g, 3.0 mmol) in 2-propanol (20 mL), potassium carbonate (1.0 g, 7.3 mmol) is added and the mixture is heated to reflux for 30 minutes., 2. Diallylamine (0.5 g, 5.2 mmol) is added dropwise to the reaction mixture and the mixture is refluxed for an additional 2 hours., 3. The reaction mixture is cooled to room temperature and then acidified with hydrochloric acid (1 M)., 4. The resulting mixture is extracted with ethyl acetate (3 x 20 mL) and the combined organic layers are washed with water and dried over anhydrous sodium sulfate., 5. The solvent is removed under reduced pressure to give 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL as a yellow solid (0.4 g, 45% yield).
Mecanismo De Acción
The exact mechanism of action of 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL is still unclear. However, it is believed that the compound works by binding to certain proteins, such as enzymes, and modulating their activity. It is also believed to interact with certain receptors, such as G-protein coupled receptors, and modulate their activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL are still being studied. However, preliminary studies have shown that 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL can modulate the activity of certain enzymes, proteins, and receptors. It has also been shown to affect gene expression and cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL has several advantages for laboratory experiments. It is a relatively stable compound, so it can be stored and used over long periods of time. It is also relatively inexpensive, so it can be used in a variety of experiments. However, 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL is not water-soluble, so it must be used in aqueous solutions or organic solvents.
Direcciones Futuras
The potential uses of 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL are still being explored. Future research may focus on the use of 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL in drug development, as a tool for studying enzyme inhibition, protein-protein interactions, and drug-target interactions. It may also be used to study gene expression, cell signaling, and cell differentiation. Additionally, research may focus on understanding the exact mechanism of action of 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL and its biochemical and physiological effects. Finally, research may focus on developing new methods for synthesizing 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL and improving its solubility.
Aplicaciones Científicas De Investigación
1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL has been used in various scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and drug-target interactions. It has also been used in studies of gene expression, cell signaling, and cell differentiation.
Propiedades
IUPAC Name |
1-[bis(prop-2-enyl)amino]-3-(2,3-dimethylindol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-5-11-20(12-6-2)13-17(22)14-21-16(4)15(3)18-9-7-8-10-19(18)21/h5-10,17,22H,1-2,11-14H2,3-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROAQSSVNDOJAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CN(CC=C)CC=C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387617 |
Source


|
| Record name | 1-(2,3-Dimethyl-1H-indol-1-yl)-3-[di(prop-2-en-1-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL | |
CAS RN |
315247-81-5 |
Source


|
| Record name | 1-(2,3-Dimethyl-1H-indol-1-yl)-3-[di(prop-2-en-1-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

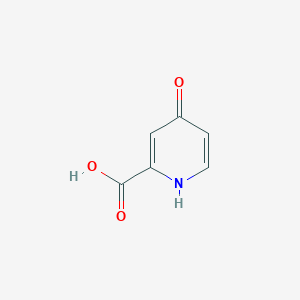
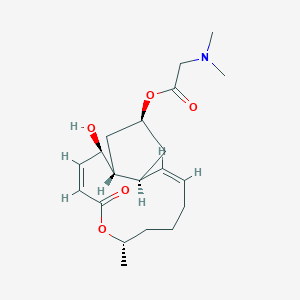
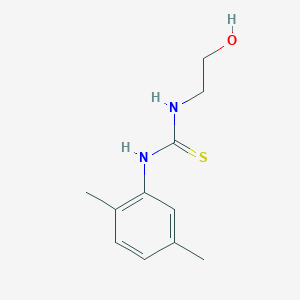
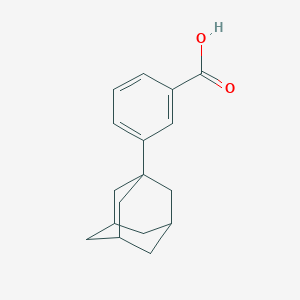
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B188204.png)
![5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B188206.png)
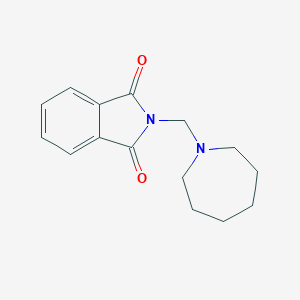
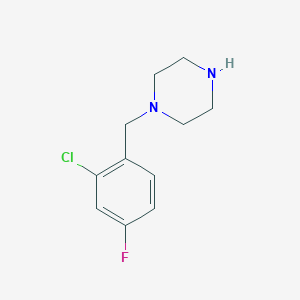
![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B188210.png)
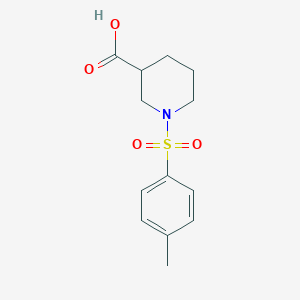
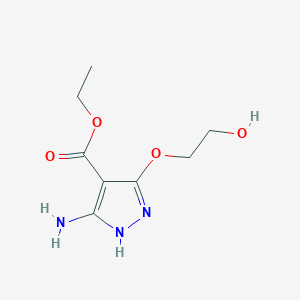
![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)
